![molecular formula C19H18FN5O2 B2590032 2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one CAS No. 503860-57-9](/img/structure/B2590032.png)
2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAR502250 is a potent, selective, and competitive inhibitor of glycogen synthase kinase 3 (GSK3). It has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. The compound is known for its ability to penetrate the blood-brain barrier and exhibit neuroprotective and antidepressant-like activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SAR502250 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups essential for its activity .
Industrial Production Methods
Industrial production of SAR502250 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
SAR502250 primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can modify the compound’s chemical properties, potentially affecting its activity.
Substitution: SAR502250 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving SAR502250 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound .
Major Products Formed
The major products formed from the reactions of SAR502250 depend on the type of reaction and the reagents used. These products can include modified versions of the compound with different functional groups or altered structures .
Wissenschaftliche Forschungsanwendungen
SAR502250 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its neuroprotective properties and potential to prevent neuronal cell death.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders. .
Wirkmechanismus
SAR502250 exerts its effects by selectively inhibiting glycogen synthase kinase 3. This inhibition prevents the abnormal activation of the enzyme, which is associated with the hyperphosphorylation of tau proteins in Alzheimer’s disease. By reducing tau hyperphosphorylation, SAR502250 helps to protect neurons from cell death and improve cognitive function. The compound also exhibits antidepressant-like activity, further enhancing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lithiumchlorid: Ein nicht-selektiver Inhibitor der Glykogensynthasekinase 3, der zur Behandlung der bipolaren Störung eingesetzt wird.
Tideglusib: Ein weiterer selektiver Inhibitor der Glykogensynthasekinase 3, der auf sein Potenzial zur Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen untersucht wird.
Valproinsäure: Ein Breitbandinhibitor mit mehreren Zielmolekülen, darunter die Glykogensynthasekinase 3, der zur Behandlung von Epilepsie und bipolarer Störung eingesetzt wird
Einzigartigkeit
SAR502250 zeichnet sich durch seine hohe Selektivität und Potenz als Inhibitor der Glykogensynthasekinase 3 aus. Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen und neuroprotektive und Antidepressiva-ähnliche Wirkungen zu zeigen, macht es zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen .
Eigenschaften
IUPAC Name |
2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-24-18(26)10-16(15-6-7-21-12-22-15)23-19(24)25-8-9-27-17(11-25)13-2-4-14(20)5-3-13/h2-7,10,12,17H,8-9,11H2,1H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUNFNVAHJNALA-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N=C1N2CCO[C@H](C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
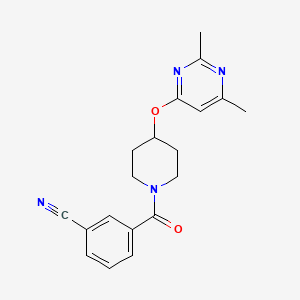
![N-(5-fluoro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2589955.png)

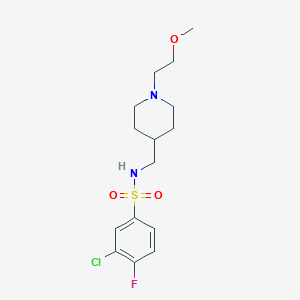
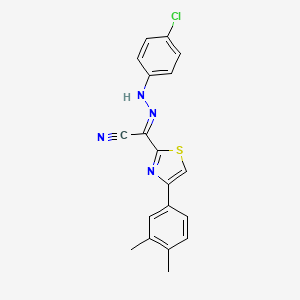
![N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2589959.png)

![1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2589962.png)
![N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine](/img/structure/B2589964.png)
![1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid](/img/structure/B2589965.png)
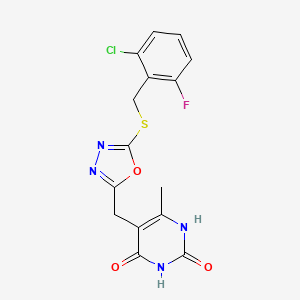
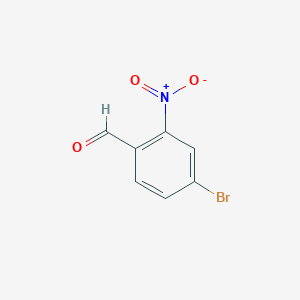
![6-Cyclopropyl-2-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2589970.png)
![Cyclopropyl-[4-(2-ethenylsulfonylethyl)-3,3-dimethylpiperazin-1-yl]methanone](/img/structure/B2589971.png)
